7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole
Description
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole is a brominated indole derivative characterized by a bromine atom at position 7 and a 2-trimethylsilanyl-ethoxymethyl (SEM) protecting group at position 1 of the indole core. The SEM group is commonly used in organic synthesis to protect nitrogen atoms during multi-step reactions, enhancing stability and solubility in non-polar solvents .
Properties
IUPAC Name |
2-[(7-bromoindol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNOSi/c1-18(2,3)10-9-17-11-16-8-7-12-5-4-6-13(15)14(12)16/h4-8H,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQSQSLIZKLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C1C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole typically involves the bromination of 1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure the selective bromination at the 7th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or organolithium compounds are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Oxidation Reactions: Products include hydroxylated or carbonylated indoles.
Reduction Reactions: The major product is 1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole.
Scientific Research Applications
Medicinal Chemistry
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole is investigated for its potential as a lead compound in drug discovery. Its unique structure allows it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Case Study : A study demonstrated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were recorded as follows:
| Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Gram-positive Bacteria | < 32 μg/mL |
| Gram-negative Bacteria | < 64 μg/mL |
This suggests its potential as a lead in developing new antimicrobial agents .
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its bromine atom can participate in substitution reactions, allowing for the introduction of various functional groups.
Synthetic Routes :
- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols under suitable conditions.
- Deprotection Reactions : The trimethylsilyl group can be removed to yield free indole derivatives.
These reactions enable the creation of diverse indole derivatives that may possess unique properties or activities .
Research has highlighted several biological activities associated with this compound, including:
Mechanism of Action
The mechanism of action of 7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The trimethylsilanyl-ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Differences and Implications
- SEM Group vs. However, its bulkiness may reduce solubility in aqueous media compared to smaller substituents like methyl .
- Biological Activity : While the target compound’s bioactivity is unreported, structurally related bromo-indoles exhibit cytotoxicity (e.g., 7-bromo-1-(6-bromo-1H-indol-3-yl)-9H-carbazole, IC₅₀ 16.1–33.2 μM against HL-60 and HeLa cells) or serve as intermediates for kinase inhibitors . The SEM group may alter pharmacokinetics, such as metabolic resistance or membrane permeability.
- Synthetic Utility : Bromine at position 7 enables Suzuki-Miyaura cross-coupling reactions for functionalization, a strategy employed in derivatives like 7-bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile . The SEM group can be selectively removed under mild conditions (e.g., fluoride ions), enabling further derivatization .
Physicochemical Properties
Biological Activity
7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole is a synthetic compound belonging to the indole family, notable for its diverse biological activities. Its unique structural features, including a bromine atom and a trimethylsilyl ethoxy methyl group, contribute to its potential applications in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
The molecular formula of this compound is C14H20BrNOSi, with a molar mass of approximately 326.3 g/mol. The presence of the trimethylsilyl group enhances its lipophilicity, potentially improving cellular membrane permeability and bioavailability.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. It may modulate the activity of enzymes and receptors due to its structural characteristics. Specific pathways involved in its action can vary depending on the biological context.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, with IC50 values indicating effective cytotoxicity at low concentrations. For example, related indole derivatives have shown IC50 values in the nanomolar range against specific cancer types .
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of this compound. It may inhibit key inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .
Research Findings and Case Studies
Several studies have examined the biological activity and therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 7-Bromo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-indole with optimal yield?
- Methodology :
- Reagent Selection : Use CuI as a catalyst for azide-alkyne cycloaddition reactions (e.g., Huisgen cycloaddition) to functionalize the indole scaffold .
- Solvent Systems : PEG-400:DMF (2:1) mixtures are effective for stabilizing intermediates and improving reaction homogeneity .
- Purification : Employ flash column chromatography with 70:30 ethyl acetate:hexane to isolate the product, achieving Rf values ~0.30 .
- Yield Optimization : Reaction times of 12 hours at room temperature minimize side reactions while maximizing conversion .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Analytical Tools :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃) confirm substitution patterns, e.g., δ 7.23–7.14 ppm (aromatic protons) and δ 146.0–110.6 ppm (carbon shifts) .
- HRMS : High-resolution mass spectrometry (e.g., FAB-HRMS) validates molecular ions, such as m/z 427.0757 [M+H]⁺ .
- TLC : Monitor reaction progress using ethyl acetate:hexane (70:30) with Rf = 0.30 .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate by-product formation during the alkynylation of 7-bromoindole derivatives?
- Troubleshooting Strategies :
- Catalyst Loading : Reduce CuI stoichiometry to <10 mol% to suppress oxidative homocoupling of alkynes .
- Solvent Polarity : Replace DMF with less polar solvents (e.g., THF) to minimize undesired nucleophilic substitutions at the bromine position .
- Temperature Control : Lower reaction temperatures (0–5°C) can stabilize intermediates and reduce decomposition .
Q. What strategies are recommended for resolving discrepancies in crystallographic data when using SHELX programs for structural refinement?
- Data Validation :
- SHELXL Features : Use the
TWINcommand to model twinned crystals andHKLF 5for high-resolution data integration . - Cross-Validation : Compare refinement outcomes with OLEX2, which integrates charge-flipping algorithms for ambiguous electron density maps .
Q. How does the introduction of electron-withdrawing groups (e.g., bromine) at the 7-position influence the biological activity of indole derivatives in cancer cell assays?
- Structure-Activity Relationship (SAR) :
- Tubulin Inhibition : Bromine at position 7 enhances steric bulk, improving binding to the colchicine site (e.g., IC₅₀ = 38 nM in Hedgehog pathway inhibition) .
- Cytotoxicity : Compare derivatives with halogen substituents (e.g., 6,7-dichloro vs. 7-bromo) using MTT assays on P-glycoprotein-overexpressing cell lines (NCI/ADR-RES) .
- Data Table :
| Substituent | IC₅₀ (nM) | Cell Line |
|---|---|---|
| 7-Bromo | 72 | NIH3T3 |
| 6,7-Dichloro | 38 | HeLa |
Q. What methodological approaches are critical for analyzing conflicting cytotoxicity data in multidrug-resistant cancer cell lines for this compound?
- Experimental Design :
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to capture IC₅₀ variability across replicates .
- Mechanistic Studies : Combine flow cytometry (cell cycle arrest in G2/M phase) with Western blotting (e.g., p53 activation) to validate cytotoxicity .
- Statistical Validation : Apply ANOVA to assess significance of IC₅₀ differences between wild-type and multidrug-resistant lines (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
